Triethylacetoxysilane

概要

説明

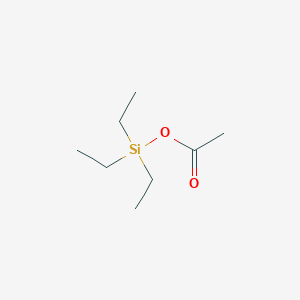

Triethylacetoxysilane is an organosilicon compound with the chemical formula C8H18O2Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to act as a silylating agent, which makes it valuable in organic synthesis and material science.

準備方法

Synthetic Routes and Reaction Conditions

Triethylacetoxysilane can be synthesized through the reaction of triethylsilane with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction is as follows:

(C2H5)3SiH+(CH3CO)2O→(C2H5)3SiOCOCH3+CH3COOH

The reaction is usually carried out at room temperature, and the product is purified through distillation.

Industrial Production Methods

In industrial settings, the production of acetoxytriethylsilane involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

Triethylacetoxysilane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form triethylsilanol and acetic acid.

Substitution: Can participate in nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles.

Reduction: Can be reduced to triethylsilane under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions, typically at room temperature.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: Triethylsilanol and acetic acid.

Substitution: Various silyl ethers or amides, depending on the nucleophile used.

Reduction: Triethylsilane.

科学的研究の応用

Material Science Applications

1.1 Silane Coupling Agents

TEAS is extensively used as a silane coupling agent, which enhances the adhesion between inorganic materials (like glass or metals) and organic polymers. This is crucial in composite materials where improved bonding leads to enhanced mechanical properties.

| Property | Effect of TEAS |

|---|---|

| Adhesive Bonding | Increases bond strength |

| Mechanical Properties | Enhances tensile and flexural strength |

| Water Resistance | Improves hydrophobicity |

1.2 Coatings and Sealants

In coatings, TEAS contributes to the formation of durable films that resist environmental degradation. Its acetoxy group facilitates crosslinking, leading to improved chemical resistance and durability.

Organic Synthesis

2.1 Esterification Reactions

TEAS is employed in esterification reactions, particularly in the synthesis of acetoxy-functionalized compounds. It serves as an acylating agent in the Steglich esterification process, allowing for the formation of esters from carboxylic acids and alcohols under mild conditions.

Case Study: Steglich Esterification

A study demonstrated the efficacy of TEAS in synthesizing various esters with yields exceeding 80%. The reaction conditions were optimized for different substrates, showcasing TEAS's versatility in organic synthesis .

2.2 Reduction Reactions

TEAS can also participate in reduction processes, particularly in transforming carbonyl compounds into alcohols or ethers. Its use in conjunction with metal catalysts has been shown to yield high selectivity and efficiency.

Surface Modification

3.1 Self-Assembled Monolayers (SAMs)

TEAS is utilized to form self-assembled monolayers on various substrates, enhancing surface properties such as wettability and biocompatibility. This application is particularly relevant in biomedical fields where surface characteristics significantly impact device performance.

| Substrate Type | Surface Property Enhanced |

|---|---|

| Glass | Increased hydrophobicity |

| Metals | Improved corrosion resistance |

| Polymers | Enhanced adhesion |

作用機序

The mechanism of action of acetoxytriethylsilane primarily involves its role as a silylating agent. It reacts with hydroxyl groups to form silyl ethers, thereby protecting these groups from further reactions. This protection is crucial in multi-step organic syntheses where selective reactivity is required. The molecular targets are typically hydroxyl-containing compounds, and the pathways involve nucleophilic attack on the silicon atom.

類似化合物との比較

Similar Compounds

- Trimethylsilyl acetate

- Triisopropylsilyl acetate

- Triethylsilyl chloride

Uniqueness

Triethylacetoxysilane is unique due to its specific reactivity and stability. Compared to trimethylsilyl acetate, it offers different steric and electronic properties, making it suitable for specific applications where other silylating agents may not be effective. Its larger ethyl groups provide a different level of protection and reactivity compared to smaller or bulkier silyl groups.

生物活性

Triethylacetoxysilane (TEAS) is a silane compound that has garnered attention for its potential biological activities. This article presents an overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of three ethyl groups and an acetoxy group attached to a silicon atom. The general formula can be represented as:

This structure contributes to its reactivity and potential interactions with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. It has been shown to exhibit significant inhibitory effects against various bacterial strains. For instance, a study demonstrated that TEAS could inhibit the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 0.5% .

Cytotoxicity and Cell Viability

Research has also evaluated the cytotoxic effects of TEAS on mammalian cell lines. In vitro assays indicated that TEAS exhibited dose-dependent cytotoxicity against human cancer cell lines, including MOLT-4 (leukemia) and HL-60 (promyelocytic leukemia) cells. The IC50 values were determined to be approximately 50 µM for MOLT-4 cells and 40 µM for HL-60 cells, suggesting a moderate level of toxicity .

| Cell Line | IC50 (µM) |

|---|---|

| MOLT-4 | 50 |

| HL-60 | 40 |

The proposed mechanism of action for the biological activity of this compound involves the generation of reactive oxygen species (ROS) leading to oxidative stress in cells. This oxidative stress can trigger apoptosis in cancer cells, thereby contributing to its cytotoxic effects .

Synthesis Methods

This compound can be synthesized through various methods, commonly involving the reaction of triethylsilane with acetic anhydride or acetyl chloride under controlled conditions. The typical reaction pathway is as follows:

This method yields this compound in good purity and yield, making it suitable for further biological studies.

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial efficacy of TEAS against a panel of pathogenic bacteria. Results indicated a significant reduction in bacterial viability, supporting its potential use as an antimicrobial agent in biomedical applications .

- Cytotoxicity Assessment : Another study focused on assessing the cytotoxic effects of TEAS on human cancer cell lines. The findings revealed that TEAS induced apoptosis in a concentration-dependent manner, highlighting its therapeutic potential in cancer treatment .

特性

IUPAC Name |

triethylsilyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2Si/c1-5-11(6-2,7-3)10-8(4)9/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAURKQPZJJMXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884144 | |

| Record name | Silanol, 1,1,1-triethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5290-29-9 | |

| Record name | Silanol, 1,1,1-triethyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5290-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanol, 1,1,1-triethyl-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005290299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, 1,1,1-triethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanol, 1,1,1-triethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetoxytriethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the reactivity of triethylsilyl acetate in the presence of rhodium catalysts?

A1: Interestingly, instead of the expected hydrosilylation product, triethylsilyl acetate participates in hydrosilanolysis reactions when specific rhodium-based catalysts are used. [] For example, alkenyl acetates react with triethylsilane in the presence of either the closo-rhodacarborane [closo-3,3-(PPh3)2-3-H-3,1,2-RhC2B9H11] or the exo-nido-rhodacarborane [exo-nido-(PPh3)2Rh-7,8-(μ(CH2)3)7,8-C2B9H10] to yield triethylsilyl acetate and the corresponding alkene. [] This suggests that the rhodium catalyst promotes a reaction pathway favoring Si-O bond cleavage over Si-C bond formation, which is typically observed in hydrosilylation reactions.

Q2: How does the choice of catalyst influence the reaction outcome when using triethylsilyl acetate?

A2: The choice of catalyst plays a crucial role in dictating the reaction pathway. While rhodium-based catalysts, particularly closo-rhodacarboranes, predominantly lead to hydrosilanolysis, other catalysts like tris(triphenylphosphine)chlororhodium [(PPh3)3RhCl] can catalyze both hydrosilanolysis and hydrosilylation of alkenyl acetates depending on the reaction conditions. [] This highlights the importance of careful catalyst selection for achieving the desired reaction outcome.

Q3: Can triethylsilyl acetate be used in enantioselective synthesis?

A3: Yes, research indicates that triethylsilyl acetate can be employed in enantioselective cyclopropanation reactions. [, ] For instance, ethyl diazo(triethylsilyl)acetate has been used in conjunction with chiral Rh(II) carboxylate catalysts to achieve enantioselective cyclopropanation of styrenes, albeit with moderate enantiomeric excess. [] Furthermore, intramolecular cyclopropanation of allyl diazo(triethylsilyl)acetate using chiral dirhodium(II) catalysts like [Rh2{(S)-nttl)4}] has also demonstrated the potential for enantioselective synthesis. []

Q4: Are there any analytical techniques particularly useful for studying reactions involving triethylsilyl acetate?

A4: Enantioselective gas chromatography (GC) and high-performance liquid chromatography (HPLC) are valuable tools for analyzing the products of triethylsilyl acetate reactions, especially in the context of enantioselective synthesis. [] These techniques allow for the separation and quantification of enantiomers, providing crucial information about the enantioselectivity and efficiency of the reaction.

Q5: What are the safety considerations when handling triethylsilyl acetate?

A5: While triethylsilyl acetate is a useful reagent, it's important to handle it with care as with all laboratory chemicals. It's recommended to store triethylsilyl acetate under an inert atmosphere and refrigeration. [] Distillation, if necessary, should be conducted behind a blast shield due to the potential decomposition of diazo compounds often used in conjunction with triethylsilyl acetate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。